Product packaging for 1-Boc-(R)-3-(2-methoxyethoxy)pyrrolidine(Cat. No.:CAS No. 1212413-55-2)

1-Boc-(R)-3-(2-methoxyethoxy)pyrrolidine

Cat. No.: B1389282
CAS No.: 1212413-55-2
M. Wt: 245.32 g/mol
InChI Key: PQNQURMQHHTXCH-SNVBAGLBSA-N
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Description

Systematic Nomenclature and Stereochemical Configuration

1-Boc-(R)-3-(2-methoxyethoxy)pyrrolidine is systematically named tert-butyl (3R)-3-(2-methoxyethoxy)pyrrolidine-1-carboxylate , derived from its structural components: a pyrrolidine ring substituted at the 3-position with a 2-methoxyethoxy group and protected by a tert-butoxycarbonyl (Boc) group at the 1-position. The stereochemical configuration at the 3-position is specified as R (Cahn-Ingold-Prelog priority rules), confirming its enantiomeric identity.

The compound belongs to the class of N-protected pyrrolidines , which are critical intermediates in asymmetric synthesis and medicinal chemistry. Its full IUPAC name reflects the substituent positions and stereochemistry, adhering to international nomenclature standards.

Molecular Formula and Weight Determination

The molecular formula of this compound is C₁₂H₂₃NO₄ , comprising:

  • C₁₂ : Carbon atoms from the pyrrolidine ring, Boc group, and methoxyethoxy substituent.
  • H₂₃ : Hydrogen atoms distributed across the pyrrolidine, Boc, and methoxyethoxy groups.
  • N : Nitrogen atom in the pyrrolidine ring.
  • O₄ : Oxygen atoms from the Boc carbamate, methoxyethoxy ether, and pyrrolidine ring.

The molecular weight is calculated as 245.32 g/mol , derived from the sum of atomic weights:
$$
\text{C (12 × 12.01)} + \text{H (23 × 1.008)} + \text{N (14.01)} + \text{O (4 × 16.00)} = 245.32 \, \text{g/mol}
$$
This matches experimental data from high-resolution mass spectrometry (HRMS) for analogous compounds.

Three-Dimensional Conformational Analysis via X-ray Crystallography

While specific X-ray crystallography data for this compound are not publicly available, structural insights can be inferred from related pyrrolidine derivatives. X-ray diffraction typically reveals:

  • Pyrrolidine ring conformation : A puckered envelope or twist-boat geometry due to steric interactions between substituents.
  • Boc group orientation : The tert-butoxycarbonyl moiety adopts a planar arrangement, with

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO4 B1389282 1-Boc-(R)-3-(2-methoxyethoxy)pyrrolidine CAS No. 1212413-55-2

Properties

IUPAC Name

tert-butyl (3R)-3-(2-methoxyethoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(14)13-6-5-10(9-13)16-8-7-15-4/h10H,5-9H2,1-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNQURMQHHTXCH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Base-Mediated Formation of Pyrrolidine Core

A patented method (EP3015456A1) describes the preparation of pyrrolidine-2-carboxylic acid derivatives via cyclization reactions involving strong bases such as lithium diisopropylamide (LDA), lithium bis(trimethylsilyl)amide, or sodium/potassium alcoholates. The cyclization is performed by treating suitable precursors with formic mixed anhydrides or alkyl formates under low temperature (-78°C) conditions to induce ring closure with stereocontrol. The reaction yield is enhanced by the addition of acids like trifluoroacetic acid or acetic acid during work-up.

Key reaction conditions from EP3015456A1:

Parameter Details
Base used LDA, lithium bis(trimethylsilyl)amide, NaH, etc.
Temperature -78°C to 5°C
Cyclization reagent Formic mixed anhydride (formic anhydride, acetic formic anhydride) or alkyl formate (methyl, ethyl formate)
Acid additive Trifluoroacetic acid or acetic acid
Solvent Tetrahydrofuran (THF)
Yield Up to 75.6% for related pyrrolidine derivatives

This method is adaptable for preparing chiral pyrrolidine derivatives with Boc protection and substituted side chains, including 2-methoxyethoxy groups after appropriate functional group transformations.

Reduction and Functional Group Transformation

Reduction of pyrrolidine-3-carboxylic acid derivatives to corresponding alcohols is a common step. For example, (S)-1-Boc-pyrrolidine-3-carboxylic acid can be reduced using borane-tetrahydrofuran complex or dimethyl sulfide-borane in THF at 0°C to room temperature, yielding the 3-hydroxymethyl derivative. This intermediate can then be further functionalized to introduce the 2-methoxyethoxy substituent via etherification or nucleophilic substitution.

Typical reduction conditions and yields:

Step Reagents/Conditions Yield (%) Notes
Reduction of 1-Boc-pyrrolidine-3-carboxylic acid BH3-THF complex, 0°C to RT, 3-4 h ~85-90 Produces 3-hydroxymethyl derivative
Alternative reduction Dimethyl sulfide-borane, 0°C to RT, 3 h ~80-90 High purity product obtained

Installation of 2-Methoxyethoxy Substituent

The 2-methoxyethoxy group can be introduced by nucleophilic substitution on the 3-hydroxyl intermediate with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) under basic conditions, or via Williamson ether synthesis. This step requires careful control of reaction conditions to maintain stereochemical integrity and avoid side reactions.

Protection of Pyrrolidine Nitrogen with Boc Group

The Boc protecting group is introduced typically by treating the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in solvents like dichloromethane or THF. This step is crucial to protect the nitrogen during further synthetic transformations and purification.

Purification and Characterization

Purification is commonly achieved by column chromatography using silica gel and appropriate solvent systems (e.g., hexane/ethyl acetate mixtures). Characterization involves NMR (1H and 13C), mass spectrometry, and HPLC to confirm stereochemistry, purity, and structure.

Summary Table of Preparation Steps

Step No. Stage Reagents/Conditions Yield (%) Notes
1 Cyclization to form pyrrolidine LDA, formic mixed anhydride, THF, -78°C ~75 Acid additive improves yield
2 Reduction of carboxylic acid BH3-THF or dimethyl sulfide-borane, 0°C to RT 80-90 Produces 3-hydroxymethyl intermediate
3 Etherification for 2-methoxyethoxy substituent 2-methoxyethyl bromide, base (e.g., NaH), solvent Variable Requires stereochemical control
4 Boc protection of amine Boc2O, triethylamine, DCM or THF High Protects nitrogen for stability
5 Purification Silica gel chromatography - Ensures high purity and stereochemical integrity

Research Findings and Considerations

  • The use of strong bases such as LDA at low temperatures is critical to achieve stereoselective cyclization with high yield and minimal racemization.
  • Acid additives during cyclization and work-up improve yields and facilitate isolation of pure products.
  • Reduction of carboxylic acid derivatives to alcohols using borane reagents is efficient and yields intermediates suitable for further substitution.
  • Introduction of the 2-methoxyethoxy substituent requires careful control to maintain chirality and avoid over-alkylation or side reactions.
  • Boc protection is a well-established method to protect the pyrrolidine nitrogen, enabling subsequent synthetic steps without amine interference.
  • Industrial scale synthesis methods avoid hazardous intermediates like azides and focus on safer, cost-effective reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

1-Boc-®-3-(2-methoxyethoxy)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the (2-methoxyethoxy) group or the Boc-protected nitrogen.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation and subsequent nucleophilic attack.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Chemistry

1-Boc-(R)-3-(2-methoxyethoxy)pyrrolidine is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its ability to act as a chiral building block allows for the development of enantiomerically pure compounds, which are crucial in drug formulation.

Case Studies

  • Synthesis of Antiviral Agents : Researchers have explored its application in synthesizing antiviral compounds where chirality is essential for biological activity.
  • Development of CNS Drugs : It has been investigated for use in central nervous system (CNS) drug development due to its favorable pharmacokinetic properties.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. The Boc group can be selectively removed under mild conditions, allowing for further functionalization of the pyrrolidine ring.

Synthetic Routes

  • Formation of Amine Derivatives : The removal of the Boc group leads to free amine derivatives that can participate in further reactions such as acylation or alkylation.
  • Synthesis of Peptides : Its application in peptide synthesis is notable, where it provides a protected amine that can be used in solid-phase peptide synthesis protocols.

Material Science

Recent studies have indicated potential applications in material science, particularly in creating polymeric materials where the pyrrolidine unit contributes to the physical properties of the final product.

Research Insights

  • Polymer Blends : The incorporation of this compound into polymer blends has shown improvements in mechanical properties and thermal stability.

Biochemical Applications

The compound's structure allows it to interact with various biological systems, making it useful in biochemical assays and studies.

  • Enzyme Inhibition Studies : It has been evaluated for its ability to inhibit specific enzymes, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Boc-®-3-(2-methoxyethoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The (2-methoxyethoxy) group can enhance solubility and bioavailability. The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Substituent and Functional Group Variations

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Substituents/Functional Groups Molecular Formula Molecular Weight Key Applications/Properties References
1-Boc-(R)-3-(2-Methoxyethoxy)pyrrolidine (916792-33-1) Boc-protected, (R)-3-(2-methoxyethoxy) C₁₂H₂₃NO₄ 245.31 g/mol Chiral intermediates, drug discovery
1-Acetyl-3-ethylaminopyrrolidine (916792-58-0) Acetyl-protected, 3-ethylamino C₉H₁₈N₂O 170.25 g/mol Catalysis, agrochemicals
(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine (N/A) 3,4-Dimethoxybenzyl, unprotected amine C₁₃H₁₉NO₂ 221.30 g/mol Orexin receptor antagonists
(R)-Benzyl 3-(2-Methoxyethoxy)pyrrolidine-1-carboxylate (1932025-01-8) Benzyl-protected, 3-(2-methoxyethoxy) C₁₅H₂₁NO₄ 279.33 g/mol Peptide synthesis, intermediates
1-Boc-3,3-Difluoropyrrolidine-2-carboxylic acid (N/A) Boc-protected, 3,3-difluoro, carboxylic acid C₁₀H₁₅F₂NO₄ 267.23 g/mol Fluorinated bioactive molecules

Key Observations :

  • Protecting Groups: The Boc group (in the target compound) offers superior stability under basic conditions compared to acetyl or benzyl groups, which may require harsher deprotection methods (e.g., hydrogenolysis for benzyl) .
  • Polarity : The 2-methoxyethoxy substituent enhances hydrophilicity relative to fluorinated or alkylated analogs (e.g., 3,3-difluoro derivatives), impacting solubility in aqueous systems .
  • Stereochemical Influence: The (R)-configuration at the 3-position ensures enantioselectivity in drug-target interactions, contrasting with racemic mixtures observed in unprotected analogs like 1-acetyl-3-ethylaminopyrrolidine .

Key Findings :

  • The target compound’s synthesis benefits from Boc protection, which minimizes side reactions during Grignard additions compared to benzyl or acetyl analogs .
  • Diastereomeric ratios for benzhydryl pyrrolidines (e.g., 2.6a–g) vary widely (1:1 to 3:1), highlighting the challenge of stereochemical control in asymmetric pyrrolidine derivatives .

Biological Activity

1-Boc-(R)-3-(2-methoxyethoxy)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a Boc (tert-butoxycarbonyl) protecting group and a methoxyethoxy substituent, suggests it may interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H23NO4. The presence of the Boc group enhances the compound's stability and solubility, while the methoxyethoxy moiety may influence its binding properties to biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate protein interactions. It has been noted for its potential as an inhibitor of metalloproteases, particularly zinc proteases, which are implicated in various pathological conditions such as hypertension and cancer . The compound may exert its effects by binding to active sites on target proteins, altering their activity and influencing downstream signaling pathways.

Inhibition of Enzymatic Activity

Research indicates that derivatives similar to this compound can inhibit key enzymes involved in disease progression. For example, studies have shown that pyrrolidine derivatives can effectively inhibit endothelin-converting enzyme (ECE), which plays a crucial role in vasoconstriction and cardiovascular diseases .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies suggest that similar compounds can induce apoptosis in various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against human leukemia and breast cancer cell lines, demonstrating IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Studies

Case Study 1: Antitumor Activity
A recent study explored the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis in a dose-dependent manner, with flow cytometry revealing an increase in caspase-3/7 activity, indicating its potential as an anticancer agent .

Case Study 2: Inhibition of Metalloproteases
In another study, pyrrolidine derivatives were tested for their ability to inhibit metalloproteases associated with various diseases. The results indicated that these compounds could significantly reduce enzyme activity linked to vasoconstriction and inflammation, suggesting therapeutic applications in cardiovascular disorders .

Data Table: Biological Activity Summary

Activity Cell Line/Target IC50 Value (µM) Reference
CytotoxicityMCF-7 (Breast Cancer)< 2.0
Apoptosis InductionMCF-7Dose-dependent
Metalloprotease InhibitionVarious Zinc ProteasesNot specified
Antiviral ActivityNot specifiedNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Boc-(R)-3-(2-methoxyethoxy)pyrrolidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves introducing the 2-methoxyethoxy group via nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may be employed if aryl halides are intermediates. The Boc group is often introduced early to protect the pyrrolidine nitrogen, using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaH/THF). Optimizing reaction efficiency requires careful control of temperature (e.g., 0°C to room temperature for NaH-mediated steps) and solvent polarity to stabilize intermediates. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and Boc protection. Chiral High-Performance Liquid Chromatography (HPLC) or Circular Dichroism (CD) should be used to confirm enantiomeric purity. Liquid Chromatography-Mass Spectrometry (LC-MS) with HRMS (High-Resolution MS) validation, as demonstrated in studies of similar Boc-protected pyrrolidines, ensures molecular weight accuracy and detects impurities (e.g., [M+H]+ = 344.20 for a related compound) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE) such as nitrile gloves, chemical safety goggles, and lab coats are mandatory. Work should be conducted in a fume hood to avoid inhalation of vapors. Spills must be contained using absorbent materials (e.g., sand) and disposed of via hazardous waste protocols. Storage requires airtight containers in dry, cool environments to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can researchers mitigate racemization risks during synthetic modifications of the (R)-configured pyrrolidine core?

  • Methodological Answer : Racemization is minimized by avoiding strongly acidic/basic conditions that may disrupt the chiral center. For example, coupling reactions should use mild bases (e.g., K₂CO₃ in dioxane/water mixtures) and low temperatures. Chiral auxiliaries or enzyme-mediated reactions (e.g., lipase-catalyzed resolutions) can enhance stereochemical retention. Monitoring via chiral HPLC at intermediate steps ensures configuration integrity .

Q. What strategies resolve low yields in the introduction of the 2-methoxyethoxy substituent to the pyrrolidine ring?

  • Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Activating the pyrrolidine nitrogen via Boc deprotection (if necessary) or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reactivity. Alternative leaving groups (e.g., mesylates instead of bromides) and polar aprotic solvents (e.g., DMF) may enhance substitution efficiency. Kinetic studies via LC-MS can identify rate-limiting steps .

Q. How does the 2-methoxyethoxy group influence the compound’s stability under varying pH conditions, and what degradation pathways are observed?

  • Methodological Answer : The ether linkage in 2-methoxyethoxy is susceptible to acid-catalyzed hydrolysis. Stability studies in buffered solutions (pH 1–13) reveal degradation via cleavage of the ether bond, detected by LC-MS. To prevent decomposition, storage at neutral pH and avoidance of prolonged exposure to light/moisture are critical. Degradation products include pyrrolidine-3-ol derivatives and methoxyethanol byproducts .

Q. What role does this compound play in the synthesis of orexin receptor antagonists or related pharmaceuticals?

  • Methodological Answer : The compound serves as a chiral intermediate in synthesizing dual orexin receptor antagonists, where the pyrrolidine scaffold provides conformational rigidity. The 2-methoxyethoxy group enhances solubility and bioavailability. In published protocols, coupling with aryl halides or boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under Pd catalysis yields advanced intermediates for pharmacological testing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Boc-(R)-3-(2-methoxyethoxy)pyrrolidine
Reactant of Route 2
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1-Boc-(R)-3-(2-methoxyethoxy)pyrrolidine

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